molecular formula C13H12ClNO2S B2708858 3-chloro-N-(3-methylphenyl)benzene-1-sulfonamide CAS No. 16936-92-8

3-chloro-N-(3-methylphenyl)benzene-1-sulfonamide

Cat. No.: B2708858
CAS No.: 16936-92-8
M. Wt: 281.75
InChI Key: IWIZLGJRAPRKNF-UHFFFAOYSA-N
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Description

3-chloro-N-(3-methylphenyl)benzene-1-sulfonamide is a chemical compound that belongs to the class of benzenesulfonamides These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-methylphenyl)benzene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with m-toluidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-methylphenyl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted benzenesulfonamides.

    Oxidation Reactions: Formation of sulfonic acids.

    Reduction Reactions: Formation of corresponding amines.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in intraocular pressure in the case of glaucoma or inhibit tumor growth in certain cancers .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluoro-N-(m-tolyl)benzenesulfonamide
  • 3-chloro-N-(o-tolyl)benzenesulfonamide
  • 3-chloro-N-(p-tolyl)benzenesulfonamide

Uniqueness

3-chloro-N-(3-methylphenyl)benzene-1-sulfonamide is unique due to the specific positioning of the chloro and tolyl groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different levels of potency and selectivity in enzyme inhibition and other biological assays .

Properties

IUPAC Name

3-chloro-N-(3-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-10-4-2-6-12(8-10)15-18(16,17)13-7-3-5-11(14)9-13/h2-9,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIZLGJRAPRKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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